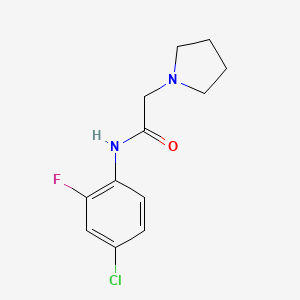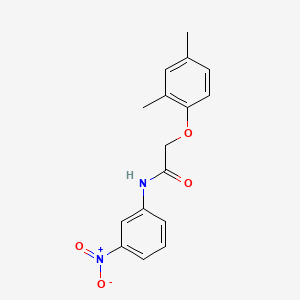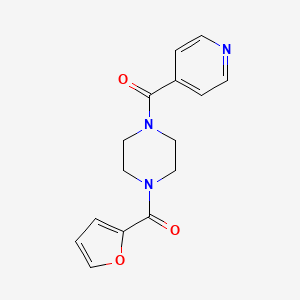![molecular formula C17H11F2NO4 B5771049 N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5771049.png)
N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide, also known as DFCI-1, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. DFCI-1 belongs to the class of chromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide may prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. Additionally, N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to have low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of using N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, the development of novel formulations and delivery methods may improve the bioavailability and efficacy of N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide in clinical settings.
Métodos De Síntesis
N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with difluoromethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a base, followed by the addition of an amine group to the resulting product. The final step involves the treatment of the amine with a carboxylic acid anhydride to form N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO4/c18-17(19)23-12-7-5-11(6-8-12)20-15(21)13-9-10-3-1-2-4-14(10)24-16(13)22/h1-9,17H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRALBWRZRPMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5770976.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5770984.png)

![1-isobutyl-3-(1-piperazinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771010.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)




![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)

![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)